![molecular formula C8H12O3 B2475297 (2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid CAS No. 2126144-50-9](/img/structure/B2475297.png)
(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid
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Description
(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in drug development. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of this compound. Its cyclopropyl ring and oxolane moiety may contribute to modulating inflammatory pathways .
- Wound Healing : Preliminary studies suggest that (2S,3R)-2-cyclopropyloxolane-3-carboxylic acid may promote wound healing. Further investigations are ongoing to understand its mechanisms.
- Polymer Synthesis : The unique cyclopropyl and oxolane functionalities make this compound an interesting building block for designing novel polymers. Researchers explore its incorporation into polymer chains to enhance material properties .
- Enzyme Inhibition : (2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid has been studied as a potential inhibitor of Fe(II)/α-ketoglutaric acid-dependent dioxygenases. These enzymes play crucial roles in various biological processes, and inhibition could have therapeutic implications .
- Hydroxypipecolic Acid Derivatives : The compound’s structural resemblance to pipecolic acid has led to interest in its derivatives. Researchers explore its use as a precursor for synthesizing bioactive molecules with hydroxypipecolic acid moieties .
- Metabolism Studies : Investigating the metabolism of (2S,3R)-2-cyclopropyloxolane-3-carboxylic acid provides insights into its pharmacokinetics and potential toxicity profiles. Understanding its fate in vivo is essential for drug development .
- Chiral Building Block : The compound’s chiral center offers opportunities for asymmetric synthesis. Chemists utilize it as a starting material to access other chiral compounds with specific stereochemistry .
Medicinal Chemistry and Drug Development
Materials Science
Bioorganic Chemistry
Natural Product Synthesis
Pharmacology and Toxicology
Chiral Synthesis
properties
IUPAC Name |
(2S,3R)-2-cyclopropyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIFCLWZUIFAMR-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Cyclopropyltetrahydrofuran-3-carboxylic acid |
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